Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate
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Overview
Description
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate is an organic compound that features a butanoate ester linked to a 4-methylbenzene-1-sulfonyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable thiol to form the sulfonyl sulfanyl intermediate. This intermediate is then reacted with ethyl 4-bromobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl sulfanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonyl derivatives, while oxidation and reduction can lead to sulfoxides or sulfones .
Scientific Research Applications
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate exerts its effects involves the interaction of the sulfonyl sulfanyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-chlorobenzene-1-sulfonyl)sulfanyl]butanoate
- Ethyl 4-[(4-nitrobenzene-1-sulfonyl)sulfanyl]butanoate
- Ethyl 4-[(4-methoxybenzene-1-sulfonyl)sulfanyl]butanoate
Uniqueness
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
94354-52-6 |
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Molecular Formula |
C13H18O4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfonylsulfanylbutanoate |
InChI |
InChI=1S/C13H18O4S2/c1-3-17-13(14)5-4-10-18-19(15,16)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
JLQBDIVRVUPOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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